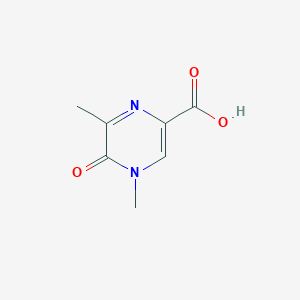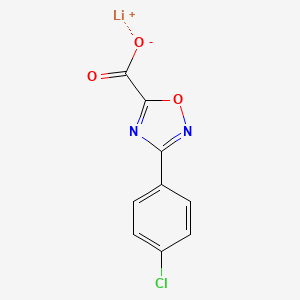
4-(chloromethyl)-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(chloromethyl)-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a chloromethyl group, two methyl groups, and a trifluoromethyl group attached to a pyrazole ring. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole typically involves the reaction of 3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole with chloromethylating agents. One common method is the reaction of the pyrazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(chloromethyl)-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The trifluoromethyl group can be reduced to a difluoromethyl or monofluoromethyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrazoles with various functional groups.
Oxidation: Formation of pyrazole carboxylic acids or alcohols.
Reduction: Formation of difluoromethyl or monofluoromethyl pyrazoles.
Aplicaciones Científicas De Investigación
4-(chloromethyl)-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as high thermal stability or resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 4-(chloromethyl)-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole is largely influenced by its trifluoromethyl group, which can interact with various molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The compound may inhibit specific enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole: Lacks the chloromethyl group, resulting in different reactivity and applications.
4-(bromomethyl)-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different chemical behavior.
4-(chloromethyl)-3,5-dimethyl-1-(difluoromethyl)-1H-pyrazole: Contains a difluoromethyl group instead of a trifluoromethyl group, affecting its electronic properties and reactivity.
Uniqueness
4-(chloromethyl)-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole is unique due to the presence of both a chloromethyl group and a trifluoromethyl group on the pyrazole ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various chemical and biological applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the chloromethyl group provides a reactive site for further functionalization.
Propiedades
Fórmula molecular |
C7H8ClF3N2 |
|---|---|
Peso molecular |
212.60 g/mol |
Nombre IUPAC |
4-(chloromethyl)-3,5-dimethyl-1-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C7H8ClF3N2/c1-4-6(3-8)5(2)13(12-4)7(9,10)11/h3H2,1-2H3 |
Clave InChI |
KGDNEBYLRFIBGH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C(F)(F)F)C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[1-(1,2-Oxazol-3-yl)cyclobutyl]methanamine hydrochloride](/img/structure/B13476146.png)




![9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride](/img/structure/B13476176.png)

![tert-butyl N-[5-(hydroxymethyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B13476189.png)

![Tert-butyl 1,1-difluoro-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13476193.png)

